

Thermochemical Properties of 4-Phenylpyridine N-oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Phenylpyridine N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **4-phenylpyridine N-oxide**. The following sections detail available experimental data for the parent compound, 4-phenylpyridine, outline the rigorous experimental protocols for determining key thermochemical parameters, and present visualizations of the experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and materials science.

Core Thermochemical Data

While direct experimental thermochemical data for **4-phenylpyridine N-oxide** is not readily available in the literature, the data for the parent compound, 4-phenylpyridine, provides a crucial baseline for understanding its energetic properties. The standard molar enthalpies of formation and sublimation for 4-phenylpyridine have been experimentally determined and are summarized below.

Thermochemical Property	Symbol	Value (kJ·mol ⁻¹)	Phase	Reference
Standard Molar Enthalpy of Formation	$\Delta_f H_m^\circ$	150.9 ± 3.2	Crystalline (cr)	[1][2]
Standard Molar Enthalpy of Sublimation	$\Delta_{sub} H_m^\circ$	89.1 ± 1.0	-	[1][2]
Standard Molar Enthalpy of Formation	$\Delta_f H_m^\circ$	240.0 ± 3.3	Gaseous (g)	[1][2]

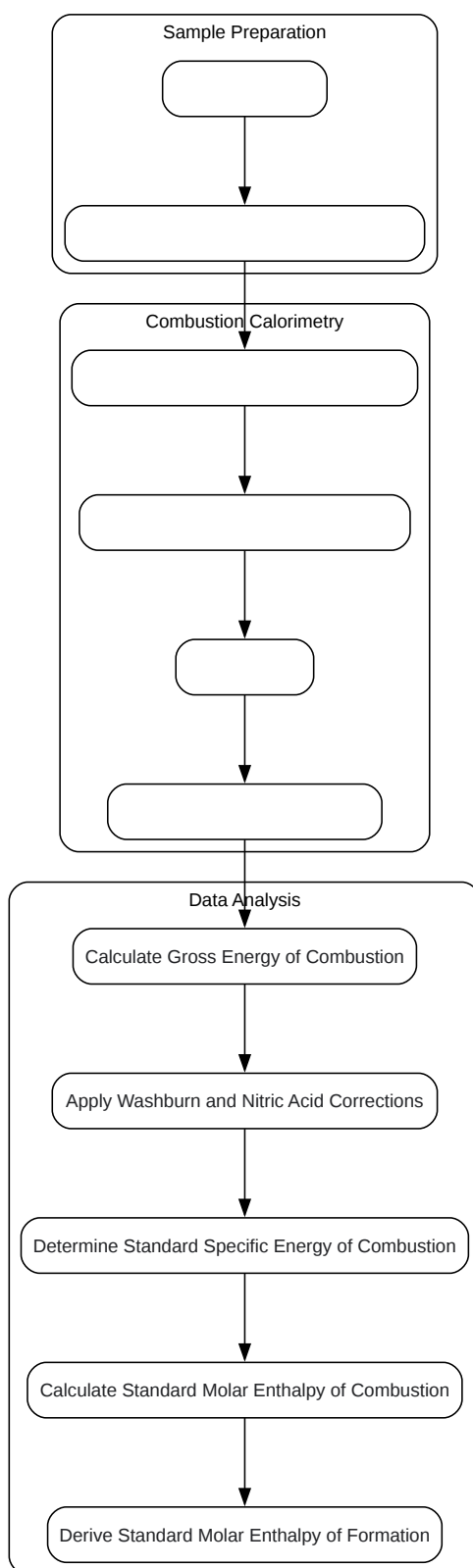
Experimental Protocols

The determination of the thermochemical properties of compounds like **4-phenylpyridine N-oxide** relies on precise and well-established experimental techniques. The following sections describe the methodologies for determining the standard enthalpy of formation and the standard enthalpy of sublimation.

Determination of the Standard Molar Enthalpy of Formation via Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation ($\Delta_f H_m^\circ$) in the crystalline phase is determined from the standard molar enthalpy of combustion ($\Delta_c H_m^\circ$), which is measured using a static bomb combustion calorimeter.[1][2]

Experimental Workflow:



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Caption: Workflow for determining the standard molar enthalpy of formation.

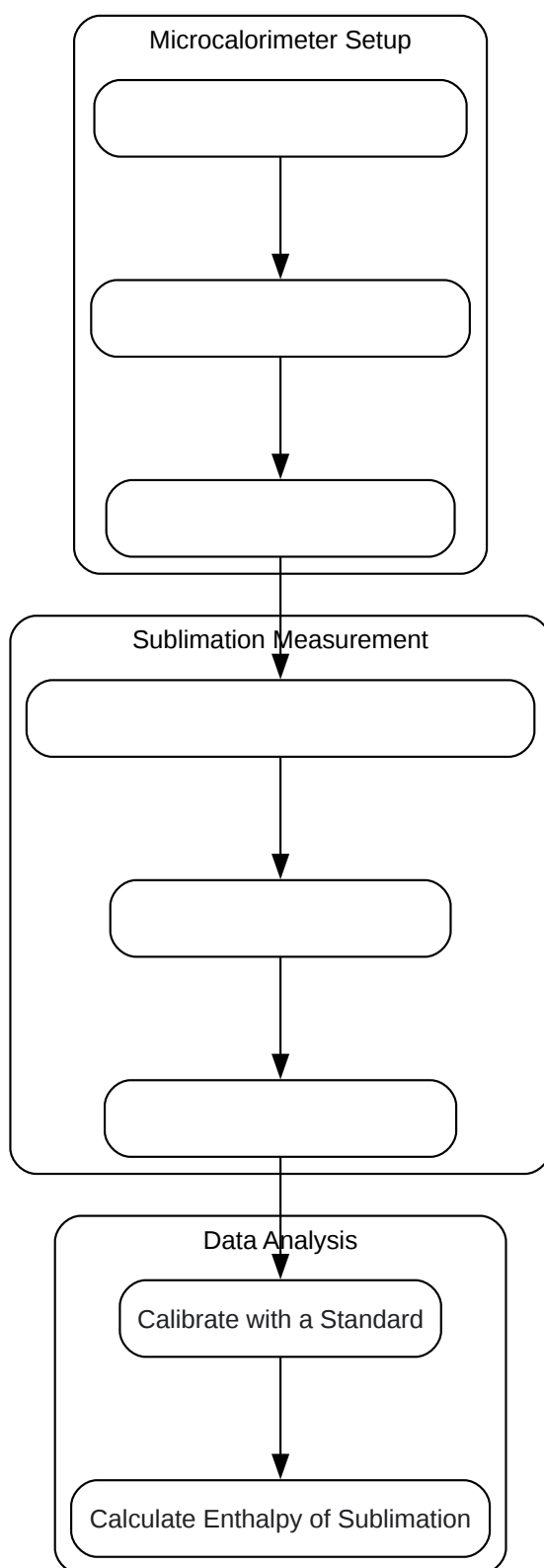
Methodology Details:

- **Sample Preparation:** The crystalline sample of the compound is pressed into a pellet. This pellet is then placed in a silica crucible and a cotton thread fuse is positioned to ensure complete ignition.
- **Calorimeter Setup:** The crucible is placed inside a calorimetric bomb, which is then sealed and filled with pure oxygen to a pressure of 3.04 MPa. A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
- **Combustion:** The assembled bomb is placed in an isoperibol calorimeter containing a known mass of water. The sample is ignited by passing an electrical current through the fuse.
- **Temperature Measurement:** The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.
- **Data Analysis:**
 - The gross energy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter.
 - Corrections are applied for the heat of combustion of the cotton fuse and for the formation of nitric acid from residual nitrogen in the bomb. This is known as the Washburn correction.
 - The standard specific energy of combustion is then determined.
 - From this, the standard molar enthalpy of combustion ($\Delta_c H_m^\circ$) is calculated.
 - Finally, the standard molar enthalpy of formation ($\Delta_f H_m^\circ$) is derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO_2 , H_2O , and N_2).

Determination of the Standard Molar Enthalpy of Sublimation via Calvet Microcalorimetry

The standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H_{\text{m}}^{\circ}$) can be determined directly using a Calvet microcalorimeter.[\[1\]](#)[\[2\]](#)

Experimental Workflow:



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Caption: Workflow for determining the standard molar enthalpy of sublimation.

Methodology Details:

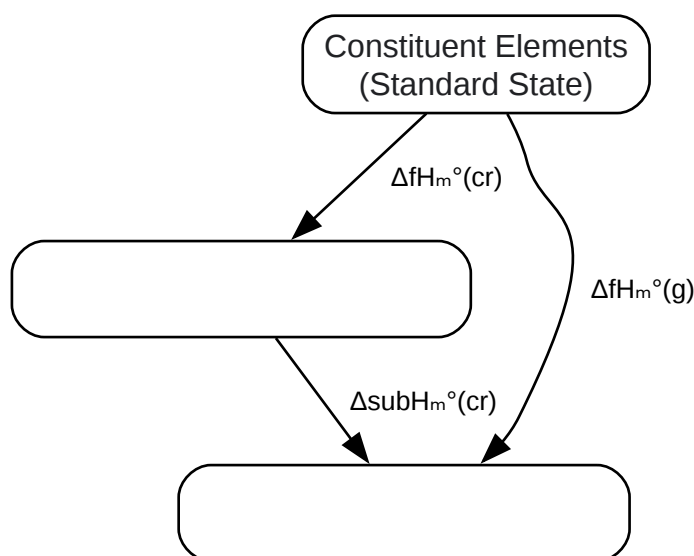
- **Sample Preparation and Setup:** A small, accurately weighed amount of the crystalline sample is placed in a specially designed effusion cell. This cell is then introduced into the measurement cell of a Calvet microcalorimeter.
- **Thermal Equilibration:** The system is allowed to reach thermal equilibrium at a constant temperature (typically 298.15 K).
- **Initiation of Sublimation:** The cover of the effusion cell is removed, allowing the sample to sublime into a vacuum.
- **Heat Flow Measurement:** The heat flow associated with the sublimation process is continuously recorded as a function of time until the sample is completely sublimed and the thermal baseline is re-established.
- **Data Analysis:**
 - The total heat absorbed during sublimation is determined by integrating the recorded power-time curve.
 - The calorimeter is calibrated by measuring the heat of sublimation of a well-known standard (e.g., iodine) under the same experimental conditions.
 - The molar enthalpy of sublimation is then calculated by dividing the total heat absorbed by the number of moles of the sublimed sample.

Derivation of Gas-Phase Enthalpy of Formation

The standard molar enthalpy of formation in the gaseous phase ($\Delta_f H_m^\circ(g)$) is a critical parameter for computational chemistry and for understanding intermolecular forces. It can be derived from the experimentally determined crystalline-phase enthalpy of formation and the enthalpy of sublimation using the following relationship:

$$\Delta_f H_m^\circ(g) = \Delta_f H_m^\circ(cr) + \Delta_{sub} H_m^\circ(cr)$$

This relationship is visualized in the following thermodynamic cycle:



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References

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